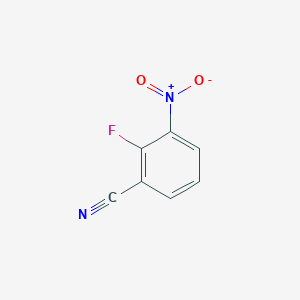

2-Fluoro-3-nitrobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCVWZUYSBZIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632615 | |

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-20-7 | |

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Nitrobenzonitrile and Analogues

Regioselective Synthesis Strategies

The precise placement of substituents on the benzene (B151609) ring is paramount in the synthesis of 2-fluoro-3-nitrobenzonitrile. Regioselective strategies are therefore crucial to ensure high yields of the desired isomer.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of nitro- and fluoro-substituted aromatic compounds. This class of reactions involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange, particularly the replacement of a chlorine or bromine atom with fluorine, is a widely employed method for introducing fluorine into an aromatic ring. frontiersin.orgorganic-chemistry.org This transformation is typically achieved using a fluoride (B91410) salt, such as potassium fluoride (KF), often in a polar aprotic solvent. google.com For instance, the reaction of 2-chloro-3-nitrobenzonitrile (B1592093) with KF can yield this compound. The efficiency of this reaction can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in a molten salt medium. google.comgoogle.com The reactivity order in SNAr reactions is generally F > Cl > Br > I, meaning that the C-F bond is the least likely to be broken, making fluoride an excellent nucleophile in these reactions. masterorganicchemistry.com

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-Chloro-3-nitrobenzonitrile | KF, polar aprotic solvent | This compound | Classic halogen exchange (halex) reaction. |

| 2,3-Dichloronitrobenzene | KF | 3-Chloro-2-fluoronitrobenzene | Selective exchange of one halogen. google.com |

Displacement of Nitro Groups by Nucleophiles

While less common than halogen exchange for the synthesis of fluoroaromatics, the displacement of a nitro group by a nucleophile, including fluoride ions, is a known reaction. researchgate.netstrath.ac.uk This "fluorodenitration" is particularly effective when the nitro group is activated by other electron-withdrawing groups on the aromatic ring. researchgate.net The reaction of a dinitro- or nitrodiazo-substituted benzene derivative with a fluoride source can lead to the formation of a fluoroaromatic compound. google.comresearchgate.net The mobility of the nitro group as a leaving group is influenced by the nature of the nucleophile and the reaction conditions. sci-hub.seresearchgate.net

| Starting Material | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 1,3-Dinitrobenzene derivative | Fluoride ion (e.g., from KF) | Fluoro-nitrobenzene derivative | Requires activation by electron-withdrawing groups. researchgate.net |

| 3-Fluoro-5-nitrobenzotrifluoride | Phenoxides, Thiophenoxides | Displacement of either nitro or fluoro group | Selectivity depends on nucleophile and temperature. sci-hub.se |

Influence of Activating Groups on SNAr Efficiency

| Activating Group | Effect on SNAr | Mechanism of Action |

|---|---|---|

| Nitro (-NO2) | Strongly activating | Stabilizes Meisenheimer complex through resonance and induction. libretexts.org |

| Cyano (-CN) | Strongly activating | Stabilizes Meisenheimer complex through resonance and induction. libretexts.org |

| Halogens (F, Cl, Br, I) | Deactivating (inductive) but good leaving groups | Inductive withdrawal deactivates the ring, but they are effective leaving groups in SNAr. masterorganicchemistry.comlibretexts.org |

Directed Metalation and Functionalization Techniques

Directed metalation offers an alternative regioselective pathway for the functionalization of aromatic rings. This strategy involves the deprotonation of an aromatic C-H bond by a strong base, directed by a functional group already present on the ring.

Utilization of Main Group Metal Bases for C-H and C-F Bond Activation

Recent advances have highlighted the use of main group metal bases, such as lithium amides (e.g., LDA) or metal-amide combinations like TMPZnCl·LiCl, for the directed metalation of fluoroarenes. uni-muenchen.debaranlab.org These bases can selectively deprotonate a C-H bond ortho to a directing group, such as a fluorine atom. datapdf.comresearchgate.netrsc.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new functional group. In the context of fluoronitrobenzenes, the fluorine atom can act as a directing group, facilitating metalation at an adjacent position. datapdf.com However, the presence of a nitro group can be problematic due to its susceptibility to reduction by some organometallic reagents. datapdf.com Careful selection of the base and reaction conditions is therefore critical to achieve the desired C-H activation without unwanted side reactions. datapdf.comunibe.ch While C-F bond activation is also a possibility with some metal complexes, regioselective C-H activation is often the desired pathway for introducing further functionality. researchgate.netnih.govcore.ac.uk

| Substrate | Base | Intermediate | Key Feature |

|---|---|---|---|

| Fluorinated nitroaromatic | Hindered amide bases (e.g., NaHMDS) | Metalated aromatic | In situ trapping with an electrophile is often required to avoid decomposition. datapdf.com |

| 2,4-Difluoronitrobenzene | TMPZnCl·LiCl | Zincated intermediate | Allows for subsequent functionalization, for example, via palladium-catalyzed coupling. uni-muenchen.de |

Cyanation Reactions for Nitrile Group Installation

The introduction of a nitrile moiety is a key transformation in the synthesis of benzonitriles. Various methods exist for the cyanation of aryl halides, which can be adapted for fluoro-nitroaromatic precursors.

Strategies for Introducing the Nitrile Moiety onto Fluoro-nitroaromatic Precursors

The classic method for the cyanation of aryl halides is the Rosenmund-von Braun reaction, which employs a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent. acs.org However, the harsh reaction conditions and the use of toxic reagents have led to the development of milder, palladium-catalyzed methods. researchgate.net

Palladium-catalyzed cyanation reactions offer a more versatile and environmentally benign alternative. researchgate.net These reactions can utilize a variety of cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). researchgate.net More recent developments have introduced less toxic cyanating agents such as acetone (B3395972) cyanohydrin and trimethylsilyl (B98337) cyanide. researchgate.net For instance, a method for the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) involves the diazotization of 2-fluoro-4-nitroaniline, followed by a bromination step, and subsequent cyanation using cuprous cyanide in N-methyl-2-pyrrolidone (NMP) as a solvent. nih.gov Another approach involves the direct nitration of 2-fluorobenzonitrile (B118710) to yield 2-fluoro-5-nitrobenzonitrile (B100134). wikipedia.org Indazole has been shown to react with 2-fluoro-5-nitrobenzonitrile to form isomeric nitroarylindazoles. cuni.cz

A variety of aryl halides and pseudohalides can serve as precursors for cyanation. The reactivity of the leaving group is a critical factor, with aryl iodides generally being more reactive than aryl bromides. acs.org The choice of the precursor depends on its availability and the specific reaction conditions required for the cyanation step.

Optimization of Cyanation Conditions

The efficiency of cyanation reactions is highly dependent on the optimization of several parameters, including the catalyst system, solvent, temperature, and the nature of the cyanide source. In palladium-catalyzed cyanations, the choice of ligand is crucial for catalyst stability and activity. researchgate.net The use of co-catalysts, such as copper and zinc salts, has been reported to overcome catalyst deactivation by the cyanide anion. researchgate.net

For the Rosenmund-von Braun reaction, the use of polar, high-boiling solvents like DMF, nitrobenzene (B124822), or pyridine (B92270) at reflux temperatures is typical. acs.org However, these high temperatures can limit the functional group tolerance of the reaction. acs.org Milder conditions have been developed for palladium-catalyzed cyanations, with some reactions proceeding at temperatures as low as 40 °C. libretexts.org

The cyanide source also plays a significant role. While traditional metal cyanides are effective, their toxicity is a major drawback. researchgate.net The development of protocols using less toxic reagents or generating cyanide in situ represents a significant advancement. organic-chemistry.org For example, potassium hexacyanoferrate has been used as a less toxic cyanide source in palladium-catalyzed cyanations. libretexts.org The continuous dosage of the cyanide source has been shown to improve catalyst efficiency. researchgate.net

| Cyanation Method | Cyanide Source | Catalyst/Promoter | Solvent | Temperature (°C) | Precursor Type | Ref. |

| Rosenmund-von Braun | CuCN | - | DMF, Nitrobenzene, or Pyridine | Reflux | Aryl Halide | acs.org |

| Palladium-Catalyzed | KCN, NaCN, Zn(CN)₂ | Pd(0)/Ligand | Various | Mild to Elevated | Aryl Halide/Pseudohalide | researchgate.net |

| Palladium-Catalyzed | Acetone Cyanohydrin | Pd/Phosphane/Amine | Various | Mild | Aryl Halide | researchgate.net |

| Diazotization/Cyanation | CuCN | - | NMP | 155-165 | 2-Fluoro-5-nitro-bromobenzene | rsc.org |

| Palladium-Catalyzed | K₄Fe(CN)₆ | Pd(PPh₃)₄ | DMF | 40 | Aryl Nonaflate | libretexts.org |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. Palladium-catalyzed reactions, in particular, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have revolutionized the synthesis of biaryls and other conjugated systems. These reactions offer a powerful means to functionalize aromatic rings with a high degree of control.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This reaction has been successfully applied to the functionalization of fluoro-nitroaromatic compounds.

Research has shown that electron-deficient aryl fluorides, such as 4-fluoro-3-nitrobenzonitrile (B23716), can undergo Suzuki coupling in the presence of a Pd(PPh₃)₄ catalyst. acs.org The reaction of 4-fluoro-3-nitrobenzonitrile with various arylboronic acids afforded the corresponding coupling products in moderate to good yields. acs.org This demonstrates the feasibility of using the Suzuki-Miyaura reaction to introduce aryl substituents onto a fluoro-nitrobenzonitrile scaffold.

Furthermore, studies on polyfluoronitrobenzene derivatives have revealed that palladium-catalyzed C-F bond activation can occur, leading to arylation ortho to the nitro group. acs.org This regioselectivity is attributed to a directing interaction between the nitro group and the palladium catalyst. acs.org This finding is significant as it suggests that direct C-F bond functionalization via Suzuki-Miyaura coupling could be a viable strategy for the synthesis of certain this compound analogues. The reaction tolerates various functional groups, including nitro and nitrile groups. nih.gov

The development of Suzuki-Miyaura coupling reactions using nitroarenes as the electrophilic partner, proceeding via cleavage of the C-NO₂ bond, represents a novel approach to biaryl synthesis. nih.govorganic-chemistry.org This method expands the scope of cross-coupling reactions beyond traditional aryl halides.

| Aryl Halide/Pseudohalide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Product Yield (%) | Ref. |

| 4-Fluoro-3-nitrobenzonitrile | Arylboronic acid | Pd(PPh₃)₄ | - | - | - | 28-86 | acs.org |

| Polyfluoronitrobenzene | Arylboronic acid | Pd catalyst | - | - | Conventional/Microwave | - | acs.org |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | P1 or P2 precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | - | mit.edu |

| Aryl Bromide | Arylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | Good | nih.gov |

Phase Transfer Catalysis in Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) is a common method, but traditional approaches often require harsh conditions, such as high temperatures and anhydrous polar aprotic solvents, and expensive fluoride sources like cesium fluoride (CsF). nih.govacs.org

Phase Transfer Catalysis (PTC) offers a milder and more practical alternative. illinois.edu In this methodology, a catalyst, typically a lipophilic quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) chloride), facilitates the transfer of a fluoride anion (from an inexpensive source like potassium fluoride, KF) from a solid or aqueous phase into an organic phase where the aromatic substrate is dissolved. nih.govacs.org This transfer generates a highly reactive, "naked" fluoride ion in the organic phase, which can then efficiently displace a leaving group (such as a nitro group or a halogen) on the aromatic ring under significantly milder conditions. mdpi.com

The advantages of using PTC for fluorination reactions include:

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing substrate and product decomposition. acs.org

Cost-Effectiveness: It allows the use of inexpensive and readily available fluoride salts like KF instead of CsF. nih.gov

Process Scalability: The methodology avoids the need for rigorously anhydrous conditions, making it more suitable for large-scale industrial production. nih.govillinois.edu

Improved Safety: It avoids the use of some of the more hazardous reagents and solvents associated with traditional methods. researchgate.net

Recent advancements have focused on developing novel phase-transfer catalysts, including chiral catalysts for enantioselective fluorinations and specialized anionic catalysts, further expanding the utility of this technique. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. mdpi.com This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.netispe.org

Solvent Selection and Waste Minimization

Solvents account for a large portion of the waste generated in chemical manufacturing, making solvent selection a critical aspect of green chemistry. whiterose.ac.uk The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable. mdpi.com Traditional solvents used in syntheses, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons, are often toxic and difficult to dispose of. rsc.org

Solvent selection guides, developed by pharmaceutical and chemical companies, rank solvents based on safety, health, and environmental (SHE) criteria to help chemists choose greener alternatives. whiterose.ac.ukrsc.org For the synthesis of nitroaromatic compounds, alternatives to conventional polar aprotic solvents are being explored. For example, glycerol, a non-toxic and biodegradable byproduct of biodiesel production, has been shown to be an effective medium for the reduction of nitroarenes. mdpi.com Water is another excellent green solvent, though its use can be limited by the poor solubility of many organic substrates. ispe.org

The following table compares conventional solvents with greener alternatives.

| Solvent Class | Examples | Issues | Green Alternative(s) | Benefits of Alternatives |

|---|---|---|---|---|

| Chlorinated | Dichloromethane (DCM), Chloroform | Carcinogenic, environmentally persistent | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity. |

| Polar Aprotic | DMF, DMAc, NMP | High boiling point, reprotoxic | Dimethyl Sulfoxide (DMSO), Cyrene | Lower toxicity, biodegradable (Cyrene). |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide-forming, highly flammable | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Higher boiling point, lower peroxide formation risk. |

| Hydrocarbons | Hexane, Toluene | Neurotoxic (hexane), volatile organic compounds (VOCs) | Heptane, Glycerol, Water | Lower toxicity, renewable (Glycerol, Water). mdpi.com |

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction. numberanalytics.comwikipedia.org It calculates the proportion of reactant atoms that are incorporated into the desired final product, with the remainder being lost as byproducts or waste. jocpr.com

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 numberanalytics.comjocpr.com

A high atom economy signifies an efficient process that minimizes waste at the molecular level. wikipedia.org This is distinct from reaction yield, which only measures how much of the desired product is obtained relative to the theoretical maximum and does not account for waste generated from byproducts. jocpr.com

Different types of chemical reactions have inherently different atom economies:

High Atom Economy Reactions: Addition and rearrangement reactions are ideal, as they theoretically have 100% atom economy because all reactant atoms are incorporated into the product. scranton.edujk-sci.com

Lower Atom Economy Reactions: Substitution and elimination reactions are inherently less efficient as they generate stoichiometric byproducts that are not part of the final product. numberanalytics.com

When designing a synthesis for this compound, evaluating the atom economy of each potential route is crucial. For example, a synthetic pathway that relies on addition reactions would be preferable to one dominated by substitution reactions that discard large leaving groups. By prioritizing atom-economical transformations, chemists can design more sustainable and cost-effective synthetic processes that conserve raw materials and reduce the environmental burden of chemical waste. numberanalytics.comwjarr.com

Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Nitrobenzonitrile

Reactivity Profiling of Functional Groups

The reactivity of 2-fluoro-3-nitrobenzonitrile is dictated by the interplay of its three key functional groups. The strong electron-withdrawing properties of the ortho-nitro group and the meta-cyano group activate the aromatic ring for certain reactions while influencing the behavior of each functional group.

Nitrile Group Reactivity: Nucleophilic Additions and Hydrolysis

The nitrile group (-C≡N) in this compound is an electrophilic center, susceptible to nucleophilic attack. libretexts.org This reactivity is comparable to that of a carbonyl group. libretexts.org

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org For instance, nitriles can be reduced to primary amines by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an intermediate imine anion, which is further reduced. libretexts.org Reaction with organometallic reagents, such as Grignard reagents, can lead to the formation of ketones after hydrolysis. google.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation can be catalyzed by either acid or base. chemistrysteps.comlumenlearning.com

Acid-catalyzed hydrolysis: Protonation of the nitrogen atom activates the nitrile group towards nucleophilic attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.comlumenlearning.com

Base-catalyzed hydrolysis: The reaction is initiated by the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com

The direct nucleophilic addition of water to a C≡N bond is typically slow but can be catalyzed by various transition metals. rug.nl While specific studies on this compound are not prevalent, the general principles of nitrile reactivity apply. The presence of electron-withdrawing groups, as in this compound, generally facilitates nucleophilic additions to the nitrile. snmjournals.org

| Reaction Type | Reagent/Conditions | Product Type | Intermediate |

|---|---|---|---|

| Nucleophilic Addition (Reduction) | LiAlH₄ followed by H₂O | Primary Amine | Imine Anion libretexts.org |

| Nucleophilic Addition (Organometallic) | Grignard Reagent (RMgX) followed by H₃O⁺ | Ketone google.com | Imine Salt |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid lumenlearning.com | Amide chemistrysteps.comlumenlearning.com |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, heat | Carboxylate Salt chemistrysteps.com | Amide chemistrysteps.com |

Nitro Group Reactivity: Reduction and Displacement Pathways

Reduction: The selective reduction of the nitro group to an amino group is a common and crucial transformation. This is often achieved through catalytic hydrogenation, using reagents like hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) under catalytic conditions or zinc dust in the presence of acid can also be employed. google.com This transformation is valuable for synthesizing amino-substituted benzonitriles, which are versatile building blocks in medicinal chemistry.

Displacement (Denitration): The nitro group, particularly when activated by other electron-withdrawing groups, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This process is known as fluorodenitration when fluoride (B91410) is the nucleophile. researchgate.net The displacement of an activated nitro group is a known strategy, for example, in the synthesis of fluorine-18 (B77423) labeled aromatic compounds for radiochemistry. researchgate.net Studies on related compounds like o-nitrobenzonitriles show that the nitro group can be displaced by a variety of nucleophiles, including alkoxides, thiol anions, and amines. acs.org In some cases, the nitro group can be replaced by chlorine using agents like phosphorus pentachloride. google.com

Fluorine Atom Reactivity: SNAr and C-F Bond Functionalization

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be readily displaced by various nucleophiles. This is a key reaction for introducing different functional groups at this position. For example, reactions with amines, amino acids, and NH-heteroaromatic compounds proceed readily. publish.csiro.au Studies on the similar 2-fluoro-5-nitrobenzonitrile (B100134) have explored its SNAr reaction with piperidine, demonstrating the susceptibility of the activated fluorine atom to displacement. psu.edu The relative rate of SNAr fluorination can be significantly faster with a nitro leaving group compared to halogens. acs.org Anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) has been shown to be an effective reagent for SNAr fluorination, capable of displacing nitro groups and halides even at room temperature in some cases. acs.org

C-F Bond Functionalization: Beyond simple SNAr, the C-F bond can be functionalized using transition metal catalysis. Palladium(0)-catalyzed reactions like Stille and Suzuki couplings have been successfully applied to electron-deficient aryl fluorides, including the related 4-fluoro-3-nitrobenzonitrile (B23716). nih.govacs.org These reactions proceed via an oxidative addition/reductive elimination pathway, where the C-F bond is activated by the palladium catalyst. nih.gov This allows for the formation of new carbon-carbon bonds, expanding the synthetic utility of the molecule.

| Functional Group | Reaction Type | Typical Reagents | Outcome | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd-C, Zn/HCl | Forms an amino (-NH₂) group | |

| Nitro (-NO₂) | Displacement (Denitration) | Nucleophiles (e.g., F⁻, Cl⁻, RO⁻, RS⁻) | Nitro group is replaced by the nucleophile | researchgate.netacs.org |

| Fluorine (-F) | SNAr | Amines, Alkoxides, Thiolates | Fluorine atom is replaced by the nucleophile | publish.csiro.au |

| Fluorine (-F) | C-F Bond Functionalization (e.g., Suzuki Coupling) | ArB(OH)₂, Pd(PPh₃)₄, base | Forms a new C-C bond, replacing fluorine | nih.govacs.org |

Reaction Pathway Elucidation

Understanding the detailed pathways of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. This involves studying reaction kinetics and identifying key transient species.

Detailed Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For transformations involving this compound, kinetic analyses focus on the rates of nucleophilic substitution at the fluorine-bearing carbon.

A systematic study on SNAr fluorination using NMe₄F on various 2-substituted benzonitriles (with different leaving groups X) provided insight into relative reaction rates. The study demonstrated that the reaction rate is highly dependent on the leaving group. For the reaction forming 2-fluorobenzonitrile (B118710), the observed order of reactivity was NO₂ ≫ Br > Cl > I ≫ OTf. The nitro-substituted precursor reacted to give a nearly quantitative yield in just 5 minutes at 80 °C, while the halide substrates required 3 hours to achieve similar conversions. acs.org

In another study, a kinetic model was developed for the aromatic nucleophilic substitution of fluoride in 2-fluoro-5-nitrobenzonitrile by piperidine, catalyzed by 2(1H)-pyridone derivatives. psu.edu This model accounted for the dimerization of the catalysts and allowed for a quantitative analysis of the catalytic efficiency. Such studies, while not on this compound itself, establish a framework for analyzing the kinetics of its SNAr reactions.

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification or inference of short-lived intermediates and the characterization of transition states.

Meisenheimer Complexes in SNAr: The SNAr reaction at the fluorine-substituted carbon is understood to proceed via a two-step mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and nitrile groups are crucial for stabilizing this intermediate, thereby facilitating the reaction. researchgate.net The formation of this complex is typically the rate-determining step.

Intermediates in Nitrile Hydrolysis: The hydrolysis of the nitrile group proceeds through a distinct amide intermediate. libretexts.orgchemistrysteps.com Under acidic conditions, the initial intermediate is a protonated nitrile, which is attacked by water to form an imidic acid that tautomerizes to the amide. chemistrysteps.comlumenlearning.com

Intermediates in Nitro Group Reduction: The reduction of the nitro group to an amine is a multi-step process involving several intermediates. The reaction is believed to proceed through nitroso and hydroxylamine (B1172632) species before the final amine product is formed.

While direct spectroscopic observation of transition states is generally not feasible, computational modeling using methods like Density Functional Theory (DFT) can be used to map potential energy surfaces, calculate activation energies, and predict the structures of transition states for these transformations.

Applications of 2 Fluoro 3 Nitrobenzonitrile As a Versatile Synthetic Intermediate

Role in Heterocyclic Compound Synthesis

Based on available research, the direct application of 2-Fluoro-3-nitrobenzonitrile in the synthesis of certain complex heterocyclic systems is not extensively documented. While related isomers are known to be precursors for various heterocyclic families, specific synthetic routes starting from this compound for the following derivatives were not identified in the performed literature search.

Benzimidazole (B57391) Derivatives

There is no readily available scientific literature from the search results detailing the specific use of this compound for the synthesis of benzimidazole derivatives.

Benzothiophene (B83047) Derivatives

The search results did not yield specific examples or methods for the synthesis of benzothiophene derivatives using this compound as a starting material.

Pyrroloquinoline and Quinoline (B57606) Scaffold Construction

Specific pathways for the construction of pyrroloquinoline and quinoline scaffolds originating from this compound are not described in the available search data.

Macrocycle Formation

The role of this compound in the formation of macrocycles is not detailed in the provided search results.

Building Block for Complex Aromatic Structures

This compound serves as a key starting material for the synthesis of complex pharmaceutical intermediates. A notable example is its use in a novel, three-step synthetic route to prepare 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate for the tyrosine kinase 2 (TYK2) inhibitor, Deucravacitinib. cjph.com.cn The process begins with a one-pot etherification and addition reaction of this compound with methanol (B129727) and hydroxylamine (B1172632) hydrochloride, demonstrating its utility in constructing highly substituted aromatic rings for advanced pharmaceutical agents. cjph.com.cn

Synthesis of Substituted Fluorinated Nitriles

The chemical reactivity of this compound makes it an excellent substrate for nucleophilic aromatic substitution reactions to generate a variety of substituted nitriles. The fluorine atom, activated by the adjacent electron-withdrawing nitro and nitrile groups, can be readily displaced by nucleophiles.

For instance, this compound reacts with sodium iso-propoxide to yield 2-isopropoxy-3-nitrobenzonitrile. chegg.com Similarly, its reaction with methylhydrazine, in the presence of a base like N,N-diisopropylethylamine, results in the substitution of the fluorine atom. google.com These reactions highlight a straightforward method for introducing different functional groups at the 2-position of the benzonitrile (B105546) ring, thereby creating new, substituted fluorinated nitrile derivatives.

Research Findings Summary

| Starting Material | Reagents | Product | Application / Reaction Type |

| This compound | 1. Methanol, Hydroxylamine hydrochloride, KOH, TBAB2. TsCl3. Methanamine hydrochloride, Triethoxymethane4. Thiourea dioxide, NaOH | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | Intermediate for Deucravacitinib cjph.com.cn |

| This compound | Sodium iso-propoxide | 2-isopropoxy-3-nitrobenzonitrile | Nucleophilic Aromatic Substitution chegg.com |

| This compound | Methylhydrazine, N,N-diisopropylethylamine | Product of fluorine displacement | Nucleophilic Aromatic Substitution google.com |

Preparation of Diaryl Ketones and Related Architectures

The chemical architecture of this compound, featuring an activated fluorine atom and a nitrile group, presents a logical platform for the synthesis of more complex molecules, including diaryl ketones. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the ortho-nitro and para-cyano groups. This reactivity allows for the introduction of a second aryl group.

A plausible synthetic pathway to a diaryl ketone would involve two key steps:

Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with an organometallic reagent, such as a Grignard reagent (Ar-MgBr) or an organolithium reagent (Ar-Li), would lead to the displacement of the fluoride (B91410) ion and the formation of a new carbon-carbon bond, yielding a substituted nitrobenzonitrile intermediate.

Nitrile Hydrolysis: The nitrile group of the resulting diaryl intermediate can then be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can be further converted to a ketone, or more directly to a ketone through reaction with another equivalent of an organometallic reagent followed by a workup.

While this synthetic potential is inherent in the molecule's structure, specific documented examples of this transformation originating from this compound are not prevalent in readily available literature. However, the compound remains a valuable starting material for building complex molecular frameworks.

Precursor in Medicinal Chemistry Research

The trifunctional nature of this compound makes it a valuable building block in the field of medicinal chemistry, where it serves as a starting material for the synthesis of various biologically active scaffolds. lookchem.com

This compound has been successfully utilized as a key intermediate in the synthesis of novel kinase inhibitors. A notable example is its role in a new, three-step synthetic route for a key intermediate of deucravacitinib, a Tyrosine Kinase 2 (TYK2) inhibitor. cjph.com.cn The synthesis begins with a one-pot etherification and addition reaction of this compound with methanol and hydroxylamine hydrochloride. cjph.com.cn This is followed by further reactions, including condensation and cyclization, to construct the 1,2,4-triazole (B32235) ring system, a common feature in many kinase inhibitors. cjph.com.cn This efficient route highlights the utility of this compound in constructing complex heterocyclic systems central to the function of modern targeted therapies. cjph.com.cn

| Reaction Step | Reactants | Key Transformation | Product | Reference |

| Step 1 | This compound, Methanol, Hydroxylamine hydrochloride, KOH, Tetrabutylammonium (B224687) bromide | One-pot etherification of the fluoro group and addition to the nitrile group | N'-Hydroxy-2-methoxy-3-nitrobenzimidamide | cjph.com.cn |

| Step 2 | N'-Hydroxy-2-methoxy-3-nitrobenzimidamide, Tosyl chloride | Esterification of the hydroxylamine moiety | N'-(tosyloxy)benzimidamide intermediate | cjph.com.cn |

| Step 3 | N'-(tosyloxy)benzimidamide intermediate, Methanamine hydrochloride, Triethoxymethane | Condensation and cyclization to form the triazole ring | 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole | cjph.com.cn |

The development of kinase inhibitors is intrinsically linked to the search for new anti-cancer agents. The utility of this compound extends to this field, as it is structurally related to key starting materials for established cancer therapies. For instance, it is a known positional isomer and potential genotoxic impurity of 4-fluoro-3-nitrobenzonitrile (B23716), a key starting material in the synthesis of the anti-cancer drug Alectinib Hydrochloride. humanjournals.com Its monitoring and control are therefore relevant in the manufacturing of this active pharmaceutical ingredient. humanjournals.com

Furthermore, derivatives of this compound are valuable intermediates for other anti-cancer drugs. google.com The reduction of the nitro group to an amine, followed by hydrolysis of the nitrile to a carboxylic acid, yields 2-fluoro-3-aminobenzoic acid. This compound and its esters are known intermediates in the synthesis of novel oncology drug candidates. google.com

While fluorinated aromatic compounds are of significant interest in medicinal chemistry for a wide range of applications, including the development of antimicrobial agents, specific research detailing the use of this compound as a direct precursor for antimicrobial compounds is not widely documented in the current scientific literature. Its value in this context remains largely exploratory, based on the general utility of related fluorinated nitroaromatics in generating diverse chemical scaffolds.

The nitrile (-C≡N) group is increasingly recognized as a functional "warhead" for designing covalent inhibitors, which can offer enhanced potency and prolonged duration of action. The electrophilic nature of the nitrile carbon allows it to react with nucleophilic residues, such as the thiol group of cysteine, within the active site of a target protein. This interaction can form a reversible covalent bond, leading to the inhibition of the protein's function.

This compound serves as a readily available building block for introducing this nitrile warhead into drug candidates. Medicinal chemists can leverage the reactivity of the fluorine and nitro groups to elaborate the rest of the molecular structure designed to bind to a specific biological target, while retaining the nitrile group to act as the covalent anchor. A patent for cereblon binding compounds, which can be used in proteolysis-targeting chimeras (PROTACs), describes a reaction where this compound undergoes nucleophilic substitution with methylhydrazine, demonstrating its utility in building larger, biologically active molecules. google.com

Utility in Agrochemical and Materials Science Research

The application of this compound and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and materials science. hoelzel-biotech.commyskinrecipes.com

In agrochemical research, related compounds have been shown to be effective. 2-Fluoro-3-nitrobenzoic acid, a close derivative, is used as a component in the formulation of pesticides and herbicides. lookchem.com Moreover, intermediates derived from this compound are used in the synthesis of modern insecticides like broflanilide. google.com A patent also describes the use of a derivative in herbicidal applications, indicating the value of this chemical scaffold in crop protection. google.com

In materials science, this compound is listed as a relevant chemical building block by several suppliers. hoelzel-biotech.commyskinrecipes.com Its multifunctionality suggests potential for use as a monomer or cross-linking agent in the synthesis of specialty polymers. The presence of fluoro and nitro groups can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials. However, specific examples of its incorporation into advanced materials are not extensively detailed in published research.

Pesticide and Herbicide Development

In the field of agrochemical research, the development of new pesticides and herbicides often relies on novel molecular scaffolds to overcome challenges such as pest resistance and the need for improved environmental profiles. While specific, commercialized active ingredients synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.

The utility of the closely related compound, 2-fluoro-3-nitrobenzoic acid, as a key intermediate in the formulation of agrochemicals like pesticides and herbicides has been noted. lookchem.com This suggests that the 2-fluoro-3-nitrophenyl framework is a viable starting point for creating more complex molecules with potential pesticidal or herbicidal activity. The presence of the fluorine atom and nitro group can enhance the biological efficacy and modify the metabolic stability of a potential active ingredient. Research into new pest control agents is a continuous process driven by the need for more effective and environmentally responsible solutions. cas.orgcabidigitallibrary.orgnih.gov Chemical intermediates like this compound serve as foundational fragments for researchers to build and screen new candidate compounds in drug and agrochemical discovery. targetmol.com

Advanced Materials Synthesis

The unique electronic and structural properties of this compound make it a candidate for the synthesis of advanced functional materials. It has been identified as a potential organic monomer or building block for creating Covalent Organic Frameworks (COFs) and materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

Covalent Organic Frameworks (COFs): COFs are a class of porous, crystalline polymers constructed from organic monomers linked by strong covalent bonds. tcichemicals.com Their well-defined structures, high porosity, and tunable functionality make them suitable for a wide range of applications, including gas storage, catalysis, and electronic materials. tcichemicals.com The synthesis of COFs involves the careful selection of monomers (linkers) that polymerize to form a network structure. tcichemicals.com Fluorinated COFs, in particular, are being investigated for specialized applications such as drug delivery. rsc.org While the direct use of this compound in a published COF synthesis is not detailed, its structure provides reactive sites (nitrile group) that could potentially participate in the polymerization reactions needed to form these frameworks.

Aggregation-Induced Emission (AIE) Materials: AIE is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation in a poor solvent or the solid state. This property is the opposite of the aggregation-caused quenching (ACQ) effect seen in traditional dyes. AIE materials are being developed for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The synthesis of AIE-active molecules often involves combining various aromatic building blocks. As an available monomer, this compound is classified among building blocks for AIE materials and other electronic materials, indicating its potential role in the construction of novel fluorophores. bldpharm.com

Advanced Spectroscopic Characterization of 2 Fluoro 3 Nitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2-Fluoro-3-nitrobenzonitrile is expected to display signals for three distinct aromatic protons. The electron-withdrawing nature of the nitro (NO₂) and cyano (CN) groups, combined with the electronegativity of the fluorine (F) atom, significantly influences the chemical shifts of these protons, generally shifting them downfield.

The anticipated signals for the aromatic protons (H-4, H-5, and H-6) would appear as complex multiplets due to spin-spin coupling with each other (ortho, meta, and para couplings) and with the ¹⁹F nucleus.

H-6: This proton is ortho to the cyano group and is expected to be the most downfield, likely appearing as a doublet of doublets due to coupling with H-5 and a smaller meta coupling to H-4.

H-4: Situated ortho to the nitro group, this proton would also be significantly deshielded. Its signal is expected to be a doublet of doublets of doublets (ddd) due to coupling to H-5 (ortho), H-6 (para), and the fluorine atom at C-2.

H-5: This proton would likely resonate at the most upfield position of the three, appearing as a triplet or more complex multiplet due to couplings with H-4, H-6, and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Anticipated Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~8.0 - 8.3 | ddd | ³J(H4-H5) ≈ 8-9; ⁴J(H4-H6) ≈ 0-1; ³J(H4-F2) ≈ 8-10 |

| H-5 | ~7.6 - 7.8 | t or ddd | ³J(H5-H4) ≈ 8-9; ³J(H5-H6) ≈ 7-8; ⁴J(H5-F2) ≈ 4-6 |

| H-6 | ~7.8 - 8.1 | ddd | ³J(H6-H5) ≈ 7-8; ⁴J(H6-H4) ≈ 0-1; ⁵J(H6-F2) ≈ 1-3 |

¹³C NMR for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit seven distinct signals, corresponding to the six aromatic carbons and the single nitrile carbon. The chemical shifts are heavily influenced by the attached substituents and the presence of fluorine, which introduces C-F coupling.

C-2 (C-F): This carbon will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.

C-1 (C-CN) and C-3 (C-NO₂): These quaternary carbons will also exhibit distinct chemical shifts influenced by the attached groups and two-bond fluorine coupling (²JCF).

Nitrile Carbon (-CN): This carbon typically appears in the 115-120 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C-CN | ~115 - 118 | ³JCF ≈ 3-5 |

| C-1 | ~110 - 115 | ²JCF ≈ 20-25 |

| C-2 | ~158 - 162 | ¹JCF ≈ 250-260 |

| C-3 | ~145 - 150 | ²JCF ≈ 15-20 |

| C-4 | ~130 - 135 | ³JCF ≈ 7-9 |

| C-5 | ~125 - 130 | ⁴JCF ≈ 3-4 |

| C-6 | ~135 - 140 | ⁵JCF ≈ 1-3 |

¹⁹F NMR for Fluorine Environment and Substituent Effects

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of other substituents. wikipedia.org The signal for the fluorine atom at C-2 would likely appear as a multiplet due to coupling with the ortho proton (H-4), the meta proton (H-5), and the para proton (H-6). The typical chemical shift range for aryl fluorides is broad, but a value between -100 and -130 ppm (relative to CFCl₃) would be anticipated. alfa-chemistry.combiophysics.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal the H-H coupling network, showing cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of C-4, C-5, and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for assigning the quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. For example, correlations from H-4 to C-2, C-6, and the nitrile carbon would be expected, while H-6 would show correlations to C-1 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a cross-peak between the fluorine atom at C-2 and the proton at H-4, confirming their spatial proximity.

Solvent Effects and Computational Validation of NMR Data

The choice of solvent can induce changes in the chemical shifts of NMR signals, particularly for protons. This is due to variations in solvent polarity, magnetic susceptibility, and potential specific interactions (e.g., hydrogen bonding capabilities) with the solute molecule. For instance, aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts compared to a more inert solvent like chloroform-d₃ (CDCl₃) due to anisotropic effects.

In the absence of definitive experimental data, computational chemistry serves as a powerful predictive tool. Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts and coupling constants. These calculated values can be compared with expected values to validate structural assignments and provide a robust theoretical model of the molecule's spectroscopic properties.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the C≡N, NO₂, and C-F groups, as well as vibrations from the aromatic ring.

Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2220–2240 cm⁻¹.

Nitro (NO₂) Stretches: Two distinct and strong bands are characteristic of the nitro group: an asymmetric stretch typically found between 1520–1560 cm⁻¹ and a symmetric stretch between 1335–1370 cm⁻¹.

Aryl-F (C-F) Stretch: A strong absorption band is expected in the 1200–1300 cm⁻¹ region.

Aromatic Ring Vibrations: Multiple bands corresponding to C=C stretching within the ring (approx. 1450–1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹) would be present. C-H out-of-plane bending vibrations in the 700–900 cm⁻¹ region would also be indicative of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretching | 1335 - 1370 | Strong |

| Aryl C-F | Stretching | 1200 - 1300 | Strong |

Table of Compounds

Identification of Characteristic Functional Group Vibrations (Nitrile, Nitro, Aromatic Ring)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups—nitrile (C≡N), nitro (NO₂), and the aromatic ring—exhibit distinct vibrations.

Nitrile Group (C≡N): The nitrile group typically shows a strong, sharp absorption band in the IR spectrum in the region of 2200-2300 cm⁻¹. This stretching vibration is a highly reliable indicator for the presence of the C≡N group.

Nitro Group (NO₂): The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The asymmetric stretch usually appears as a strong band between 1500-1600 cm⁻¹, while the symmetric stretch is found at a lower frequency, typically in the 1300-1400 cm⁻¹ range.

Aromatic Ring: The benzene (B151609) ring displays several characteristic vibrations. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic absorptions at lower frequencies. mdpi.com The presence of substituents (fluorine, nitro, and nitrile groups) influences the exact positions of these ring vibrations.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N Stretch | 2200 - 2300 |

| Nitro | Asymmetric Stretch (NO₂) | 1500 - 1600 |

| Nitro | Symmetric Stretch (NO₂) | 1300 - 1400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Fluoro Aromatic | C-F Stretch | 1100 - 1300 |

Conformational Analysis through Vibrational Frequencies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. While this compound has a relatively rigid planar structure, slight out-of-plane torsions of the nitro and nitrile groups relative to the benzene ring can exist.

Vibrational spectroscopy can be a powerful tool for conformational analysis. Different conformers of a molecule can exhibit subtle but measurable differences in their vibrational spectra. mdpi.com For instance, the vibrational frequencies associated with the C-N bonds linking the nitro and nitrile groups to the aromatic ring may shift depending on the dihedral angle. mdpi.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies for different possible conformers. ekb.egnih.gov By comparing the experimentally observed IR and Raman spectra with these calculated spectra, the most stable conformation in a given state (solid, liquid, or gas) can be determined. For molecules with more flexible linkers, distinct peaks corresponding to different conformers can sometimes be observed, and their relative intensities can provide information about their population distribution. mdpi.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com

For this compound, with the molecular formula C₇H₃FN₂O₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.

Calculated Exact Mass: 166.01785 Da nih.gov

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, thereby confirming the molecular formula of the compound. This high level of mass accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars). nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization of the molecule to form a molecular ion (M⁺·), this ion often undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure and can be used as a "fingerprint" for identification and structural confirmation. uni-saarland.delibretexts.org

The fragmentation of this compound would be dictated by the relative positions of the fluoro, nitro, and nitrile groups on the aromatic ring and the stability of the resulting fragments. libretexts.org A plausible fragmentation pathway would involve the loss of neutral molecules or radicals.

Expected Fragmentation Pattern:

| m/z Value (Hypothetical) | Lost Fragment | Identity of Observed Ion |

| 166 | - | [C₇H₃FN₂O₂]⁺· (Molecular Ion) |

| 136 | NO₂ | [C₇H₃FN]⁺· |

| 120 | NO | [C₇H₃FN₂O]⁺· (after rearrangement) |

| 111 | F | [C₇H₃N₂O₂]⁺· |

| 90 | CN | [C₆H₃FNO₂]⁺· |

The analysis of these specific fragment masses helps to piece together the structure of the original molecule. For example, the loss of a fragment with a mass of 46 Da is a strong indicator of a nitro group (NO₂). Similarly, the loss of 27 Da would suggest the cleavage of a nitrile group (HCN) or CO after rearrangement. This detailed analysis provides definitive structural confirmation. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its conjugated π-system. The aromatic ring, the nitrile group (C≡N), and the nitro group (NO₂) are all involved in conjugation. This extended conjugation significantly affects the energy levels of the molecular orbitals. libretexts.org

The primary electronic transitions observed are:

π → π* transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions.

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the nitrile group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The effect of conjugation is to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to a less conjugated system like benzene. The presence of strong electron-withdrawing groups like the nitro and nitrile groups further influences the electronic structure and the position of the absorption maxima (λₘₐₓ). mpg.dersc.org Studies on similar molecules, such as 2-fluorobenzonitrile (B118710), have identified precise electronic transition energies through techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. mdpi.comnih.gov

Monitoring Reaction Progress and Purity

The synthesis of derivatives from this compound often involves nucleophilic aromatic substitution or other transformations of the nitrile and nitro functional groups. Advanced spectroscopic techniques are indispensable tools for real-time monitoring of these reactions and for the subsequent assessment of the product's purity. These methods provide critical insights into reaction kinetics, the formation of intermediates, and the presence of any unreacted starting materials or byproducts in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in situ. By observing the changes in the NMR spectrum of the reaction mixture over time, one can track the disappearance of starting materials and the appearance of products. For instance, in a reaction where the fluorine atom of this compound is substituted, the characteristic signals of the aromatic protons in the starting material will shift and change their splitting patterns as the electronic environment of the aromatic ring is altered.

Quantitative NMR (qNMR) can be employed to determine the purity of the final product. This is achieved by comparing the integral of a characteristic signal of the analyte with that of a certified internal standard of known concentration.

Illustrative Example of Reaction Monitoring by ¹H NMR:

Consider the hypothetical substitution of the fluorine atom in this compound with an amine. The progress of the reaction could be monitored by observing the changes in the aromatic region of the ¹H NMR spectrum.

| Time (hours) | Integral of Starting Material Proton Signal (e.g., at 7.8 ppm) | Integral of Product Proton Signal (e.g., at 7.5 ppm) | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 2 | 0.52 | 0.48 | 48 |

| 4 | 0.15 | 0.85 | 85 |

| 6 | < 0.05 | > 0.95 | >95 |

This is an interactive data table. You can sort and filter the data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both monitoring reaction progress and assessing the final purity of non-volatile and thermally sensitive compounds. A small aliquot of the reaction mixture can be injected into the HPLC system at various time points. The resulting chromatogram will show peaks corresponding to the starting material, intermediates, and the final product. The area under each peak is proportional to the concentration of the respective component.

For purity assessment, a validated HPLC method can provide high-resolution separation of the main compound from any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Data for Purity Assessment:

| Compound | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | 2.54 | 15,340 | 0.45 |

| This compound | 3.12 | 3,389,120 | 99.21 |

| Impurity 2 | 4.78 | 12,980 | 0.34 |

This is an interactive data table. You can sort and filter the data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy can be a valuable tool for monitoring reactions involving changes in functional groups. For example, in a reaction where the nitrile group (-C≡N) of this compound is hydrolyzed to a carboxylic acid, the disappearance of the characteristic nitrile stretching vibration (around 2230 cm⁻¹) and the appearance of the broad hydroxyl (-OH) stretch (around 3000 cm⁻¹) and the carbonyl (C=O) stretch (around 1700 cm⁻¹) of the carboxylic acid can be monitored in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities and byproducts in a reaction mixture. As the components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This information, combined with the retention time, allows for the confident identification of even trace-level impurities.

Theoretical and Computational Studies of 2 Fluoro 3 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-fluoro-3-nitrobenzonitrile, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide significant insights into its geometry, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, the geometry would be optimized to find the lowest energy conformation. The benzene (B151609) ring is expected to be planar. However, the presence of the nitro group (-NO2) might lead to a slight out-of-plane rotation to minimize steric hindrance with the adjacent fluorine atom, although this effect is generally small in similar molecules.

Computational studies on related nitrobenzene (B124822) derivatives indicate that the optimized structure is typically planar scispace.comunpatti.ac.id. The bond lengths and angles are influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro and cyano groups, combined with the electronegativity of the fluorine atom, would lead to predictable changes in the geometry of the benzene ring compared to an unsubstituted benzene molecule.

Below is a table of expected bond lengths and angles for this compound, based on typical values from DFT calculations on analogous substituted benzenes scispace.comunpatti.ac.id.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-N (Nitrile) Bond Length | ~1.45 Å |

| C≡N (Nitrile) Bond Length | ~1.15 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N-O (Nitro) Bond Length | ~1.22 Å |

| C-C-C (Ring) Bond Angle | ~120° (with minor deviations) |

| C-C-F Bond Angle | ~119° |

| C-C-CN Bond Angle | ~121° |

| C-C-NO2 Bond Angle | ~118° |

| O-N-O Bond Angle | ~125° |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro and cyano groups. This distribution is typical for aromatic compounds with both electron-donating (the ring) and electron-withdrawing substituents. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on similar benzonitrile (B105546) derivatives have been used to determine these energies and analyze their implications for the molecule's electronic behavior .

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.0 to -8.0 | Primarily located on the phenyl ring |

| LUMO | -3.0 to -4.0 | Concentrated on the nitro and nitrile groups |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates moderate chemical stability |

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP map would show a high electron density (red) around the oxygen atoms of the nitro group, the nitrogen atom of the cyano group, and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring and the region around the carbon atom of the nitrile group would exhibit a positive potential (blue), indicating they are likely sites for nucleophilic attack. Such analyses have been performed on related compounds to understand their intermolecular interactions and reactivity patterns prensipjournals.comresearchgate.net.

Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative prediction of reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : Predicts sites for nucleophilic attack (attack by an electron-rich species).

f-(r) : Predicts sites for electrophilic attack (attack by an electron-poor species).

f0(r) : Predicts sites for radical attack.

For this compound, the calculated Fukui functions would likely indicate that the carbon atoms ortho and para to the nitro and cyano groups are the most susceptible to nucleophilic attack, a common feature in nucleophilic aromatic substitution reactions involving nitroaromatic compounds. The regions around the nitro and cyano groups would be highlighted as sites for electrophilic interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations can provide insights into the intermolecular interactions of this compound in different environments, such as in solution or in a crystal lattice.

By simulating the motion of a collection of this compound molecules over time, it is possible to understand how they interact with each other and with solvent molecules. This information is crucial for predicting physical properties like solubility, melting point, and boiling point. MD simulations have been successfully applied to study the photodissociation dynamics of nitroaromatic compounds and to predict partition coefficients, demonstrating their utility in understanding the behavior of these molecules in various phases acs.orgnih.govrsc.org. For this compound, MD simulations could elucidate the nature of dipole-dipole interactions and potential hydrogen bonding (if a suitable solvent is present), which govern its macroscopic properties.

Spectroscopic Data Prediction and Validation through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) are instrumental in calculating various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These theoretical predictions are crucial for understanding the molecule's vibrational modes and electronic structure.

The process typically involves optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following geometry optimization, vibrational frequency calculations are performed to predict the IR and Raman spectra. These calculations provide the wavenumbers and intensities of the vibrational modes associated with the molecule's functional groups (C≡N, NO₂, C-F) and the benzene ring.

Validation of these computational predictions is achieved by comparing the theoretical spectra with experimentally recorded data. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental values. For instance, studies on related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have demonstrated excellent agreement between experimental and DFT-calculated vibrational frequencies, validating the accuracy of the computational approach. mdpi.comnih.gov Similarly, computational analyses of 2,3,4- and 2,3,6-trifluorobenzonitriles have successfully assigned fundamental vibrations by correlating calculated frequencies with experimental FTIR and Raman spectra. researchgate.net

The predicted vibrational spectrum of this compound would be characterized by distinct peaks corresponding to its functional groups. The nitrile (C≡N) stretching vibration is expected in the 2200-2240 cm⁻¹ region. The nitro group (NO₂) would exhibit symmetric and asymmetric stretching vibrations, typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. The C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ range. The table below illustrates the kind of data generated in such a computational study.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT This table presents hypothetical data based on typical frequency ranges for the specified functional groups for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | ~2235 |

| C-N Stretch | Nitrile | ~1180 |

| NO₂ Asymmetric Stretch | Nitro | ~1540 |

| NO₂ Symmetric Stretch | Nitro | ~1355 |

| C-N Stretch | Nitro | ~850 |

| C-F Stretch | Fluoro | ~1250 |

| Aromatic C-H Stretch | Benzene Ring | ~3100 |

| Ring Breathing | Benzene Ring | ~1000 |

These computational models also allow for a detailed assignment of each vibrational mode through Potential Energy Distribution (PED) analysis, clarifying the contribution of different internal coordinates to each vibration. This level of detail is invaluable for interpreting complex experimental spectra and understanding the impact of substituent groups on the molecule's vibrational dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a molecule like this compound, which serves as a scaffold in drug discovery, QSAR studies are vital for predicting the biological activities of its derivatives and guiding the design of new, more potent compounds. targetmol.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For nitroaromatic compounds, descriptors related to electronic properties are often critical in modeling toxicity and other biological effects. mdpi.com

The key steps in developing a QSAR model for derivatives of this compound would include:

Data Set Selection: A series of derivatives with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These can include quantum chemical descriptors derived from the molecule's electronic structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For a compound containing fluoro and nitro groups, relevant descriptors would likely include those that capture the strong electron-withdrawing nature of these substituents. Studies on other nitrobenzene derivatives have successfully used quantum molecular descriptors, such as hyperpolarizability and dipole moment, to model their toxicology. dergipark.org.tr

Table 2: Relevant Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Hyperpolarizability | Describes the non-linear optical properties and electronic distribution. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. |

| Topological | Molecular Connectivity Indices | Numerical values that represent the topology of the molecule's atomic connections. |

| Steric | Molar Refractivity | A measure of the molecule's volume and polarizability. |

By establishing a statistically significant QSAR model, researchers can predict the biological activity of novel derivatives of this compound before they are synthesized. This in silico screening process saves significant time and resources, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby accelerating the drug discovery process.

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Enhanced Sustainability and Selectivity

Future research will likely focus on developing more sustainable and efficient synthetic methodologies for 2-fluoro-3-nitrobenzonitrile and its derivatives. While traditional methods for the synthesis of fluoronitroaromatic compounds exist, there is a growing demand for greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of exploration may include:

Continuous Flow Chemistry: The adoption of continuous flow reactors for nitration and fluorination reactions can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.